
gamma-Acetylenic gaba
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of gamma-Acetylenic gaba involves several synthetic routes. One common method includes the reaction of a 2-vinylcyclopropane-1,1-dicarboxylic acid derivative with ammonia gas in an inert polar solvent at temperatures ranging from 25 to 150°C for about 4 to 24 hours . Another method involves the use of pyrrolidone derivatives, which are reacted under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
gamma-Acetylenic gaba undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway .
Major Products Formed
Aplicaciones Científicas De Investigación
gamma-Acetylenic gaba has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of gamma-Acetylenic gaba involves the irreversible inhibition of gamma-aminobutyric acid transaminase. This enzyme is responsible for converting gamma-aminobutyric acid to L-glutamate. By inhibiting this enzyme, this compound prevents the conversion, leading to elevated levels of gamma-aminobutyric acid in the brain . This increase in gamma-aminobutyric acid levels is associated with its anticonvulsant and neuroprotective effects .
Comparación Con Compuestos Similares
Similar Compounds
Gamma-aminobutyric acid: A naturally occurring neurotransmitter that also modulates gamma-aminobutyric acid levels in the brain.
Vigabatrin: Another gamma-aminobutyric acid transaminase inhibitor used in the treatment of epilepsy.
Gabapentin: A gamma-aminobutyric acid analog used to treat neuropathic pain and epilepsy.
Uniqueness
gamma-Acetylenic gaba is unique due to its potent and irreversible inhibition of gamma-aminobutyric acid transaminase, which distinguishes it from other gamma-aminobutyric acid analogs and inhibitors. Its ability to undergo click chemistry reactions also adds to its versatility and utility in various research applications .
Propiedades
Número CAS |
57659-38-8 |
|---|---|
Fórmula molecular |
C6H9NO2 |
Peso molecular |
127.14 g/mol |
Nombre IUPAC |
4-aminohex-5-ynoic acid |
InChI |
InChI=1S/C6H9NO2/c1-2-5(7)3-4-6(8)9/h1,5H,3-4,7H2,(H,8,9) |
Clave InChI |
BJNIHWSOVCDBHS-UHFFFAOYSA-N |
SMILES |
C#CC(CCC(=O)O)N |
SMILES canónico |
C#CC(CCC(=O)O)N |
Pictogramas |
Irritant |
Sinónimos |
4-amino-5-hexynoic acid 4-aminohexynoate gamma-acetylenic GABA gamma-acetylenic-GABA RMI 71645 RMI-71645 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



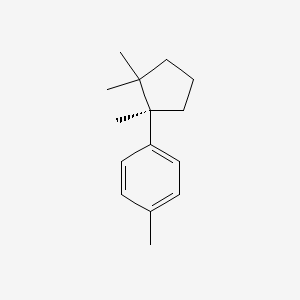
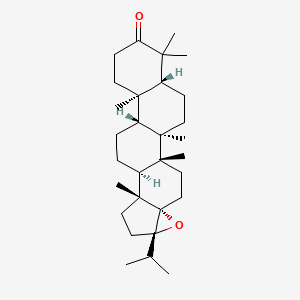
![4-[2-[(4-Fluorophenyl)methylamino]-2-oxoethyl]-2-methyl-5-thieno[3,2-b]pyrrolecarboxylic acid ethyl ester](/img/structure/B1203848.png)
![1-(1-Piperidinyl)-2-[[4-(prop-2-enylamino)-1-phthalazinyl]thio]ethanone](/img/structure/B1203849.png)
![4-(2-{[4-(dimethylamino)benzyl]amino}ethyl)-2,2-dimethyltetrahydro-2H-pyran-4-ol](/img/structure/B1203850.png)
![2-[[3-Acetyl-1-[4-(dimethylamino)phenyl]-2-methyl-5-indolyl]oxy]acetamide](/img/structure/B1203852.png)
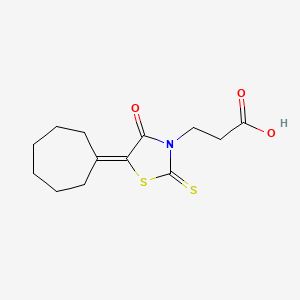
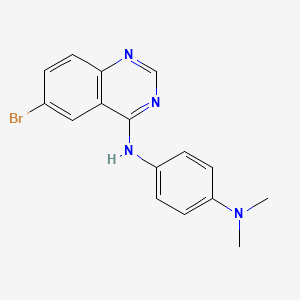
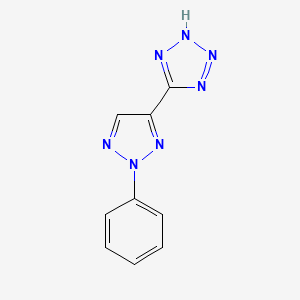
![4-[2-(Dimethylamino)ethylamino]-3-benzo[h]quinolinecarboxylic acid ethyl ester](/img/structure/B1203858.png)
![6-Methyl-4-(trifluoromethyl)-7,8,9,10-tetrahydropyrano[2,3-f]quinolin-2-one](/img/structure/B1203860.png)
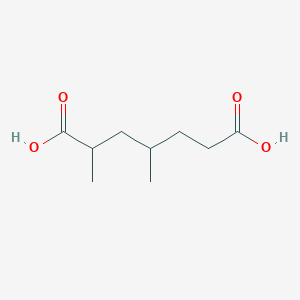
![2-{[(1-BENZYL-2-METHYL-1H-1,3-BENZODIAZOL-5-YL)AMINO]METHYL}PHENOL](/img/structure/B1203862.png)
